Cholestane, (5alpha,14beta,20S)-
Description
Contextualization of Cholestane (B1235564) as a Saturated Steroid Backbone in Organic Chemistry
Cholestane is a fundamental compound in steroid chemistry, serving as the saturated tetracyclic backbone for a vast array of biologically significant molecules. ontosight.ai Its structure is composed of a cyclopentane (B165970) ring fused to three cyclohexane (B81311) rings, forming a cyclopentanophenanthrene nucleus. This fully saturated 27-carbon hydrocarbon provides the foundational framework from which sterols, such as cholesterol, and their derivatives are structurally based. ontosight.aiwikipedia.org The absence of double bonds in the cholestane skeleton means that all carbon-carbon bonds are single bonds, resulting in a more flexible, yet conformationally complex, three-dimensional structure compared to its unsaturated counterparts. The systematic numbering of the carbon atoms in the cholestane ring system is a critical aspect of steroid nomenclature, allowing for precise description of substituent positions and stereochemistry.
The thermal and microbial alteration of cholesterol during diagenetic processes in sediments can lead to the formation of cholestane. wikipedia.org This transformation involves the loss of the hydroxyl group and the saturation of the double bond present in cholesterol. wikipedia.org Consequently, cholestane and its various stereoisomers are often found in the fossil record and are utilized by geochemists as biomarkers to trace the history of ancient life. wikipedia.org
Significance of Stereochemical Configuration at C-5, C-14, and C-20 in Cholestane Research
| Property | Value |
| Molecular Formula | C27H48 |
| Molecular Weight | 372.67 g/mol |
| CAS Number | 14982-53-7 |
The identification and characterization of specific cholestane stereoisomers are crucial in both natural and synthetic contexts. In nature, the diagenesis of cholesterol primarily yields cholestane that retains the original stereochemistry of the precursor molecule: (3β-ol, 5α(H), 14α(H), 17α(H), 20R). wikipedia.org However, geological processes can lead to the formation of other stereoisomers. wikipedia.org For instance, the ratio of different stereoisomers, such as the 20R and 20S epimers, can be used as an indicator of the thermal maturity of sedimentary organic matter. wikipedia.org
In the laboratory, the synthesis of specific cholestane stereoisomers requires precise control over reaction conditions to achieve the desired stereochemical outcome. ontosight.ai Various analytical techniques are employed to elucidate the structures of these isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of the cholestane skeleton. For example, the chemical shifts in ¹³C NMR spectra can differentiate between various stereoisomers. Mass spectrometry (MS), often coupled with gas chromatography (GC), is used to identify and quantify cholestane isomers in complex mixtures, such as crude oil samples. wikipedia.org The fragmentation patterns observed in the mass spectra can provide valuable information about the structure of the molecule. nist.gov
The presence and relative abundance of (5alpha,14beta,20S)-Cholestane, along with other 14β-steranes, in geological samples can serve as a valuable biomarker. nih.govacs.org These compounds can provide insights into the depositional environment and the thermal history of sedimentary basins. nih.govacs.org The ratio of 5α(H),14β(H),17β(H)-cholestane to 5α(H),14α(H),17α(H)-cholestane is often used as a maturity parameter for crude oils and source rocks. acs.org Advanced analytical techniques are essential for the accurate identification and quantification of these specific stereoisomers in complex geological matrices.
Structure
2D Structure
3D Structure
Properties
CAS No. |
69483-48-3 |
|---|---|
Molecular Formula |
C27H48 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22-,23+,24+,25-,26-,27+/m0/s1 |
InChI Key |
XIIAYQZJNBULGD-XCMUPAKZSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 5alpha,14beta,20s Cholestane and Analogues
Approaches to the Total Synthesis of Cholestane (B1235564) Ring Systems
The synthesis of the cholestane ring system, a saturated tetracyclic steroid framework, often begins from readily available sterol precursors. The transformation from unsaturated sterols to the fully saturated cholestane requires controlled chemical modifications.
Hydrogenation Methods from Sterol Precursors, including Cholesterol, utilizing Specific Catalysts
The conversion of cholesterol to cholestane involves the saturation of the C5-C6 double bond. This is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial as it determines the stereochemistry at the C5 position. Two primary pathways can result in the loss of the cholesterol double bond: direct reduction of the double bond or the formation of a ketone intermediate prior to reduction. wikipedia.org These different routes can lead to distinct isomers of the hydrogen atom at the C5 position. wikipedia.org For instance, catalytic hydrogenation of cholesterol can yield both 5α-cholestanol (cholestanol) and 5β-cholestanol (coprostanol), which are epimers at the C-5 position. The stereochemical outcome is influenced by factors such as the chosen catalyst (e.g., Platinum or Palladium based), the solvent, and the reaction's pH.
| Precursor | Product(s) | Key Transformation | Reference |
| Cholesterol | 5α-Cholestanol, 5β-Cholestanol | Catalytic Hydrogenation | wikipedia.org |
Strategic Chemical Modifications: Oxidation, Reduction, and Rearrangement Reactions for Desired Configurations
Achieving specific cholestane configurations often requires a series of strategic chemical modifications beyond simple hydrogenation. These include oxidation, reduction, and rearrangement reactions. For example, catalyst-driven C-H oxidation represents an advanced strategy for introducing functionality to the cholestane skeleton. nih.gov The use of a Ruthenium(Bpga) catalyst allows for the direct, late-stage C-H oxidation of a cholestane derivative, showing high selectivity for tertiary C-H bonds and affording a mixture of 14-, 17-, 20-, and 25-oxygenated cholesterols. nih.gov
Similarly, oxidation and reduction sequences are fundamental in multi-step syntheses. The synthesis of 5 alpha-14,15-secocholesta-3,14,15-trione, an intermediate in the path to certain cholestane analogues, is achieved through a sequence of ozonization, reduction, hydrolysis, and oxidation starting from 5 alpha-cholest-14-en-3 beta-yl acetate. nih.gov This trione (B1666649) can then be selectively reduced, for instance via a Clemmensen reduction, to yield further modified cholestane structures. nih.gov The synthesis of various cholestane polyols also relies heavily on specific oxidation and reduction methods to install hydroxyl groups at desired positions. nih.gov
Stereoselective Synthesis Methodologies for Cholestane Derivatives
The biological activity of cholestane derivatives is highly dependent on their three-dimensional structure. Therefore, stereoselective synthesis, which controls the formation of specific stereoisomers, is of paramount importance.
Targeted Synthesis of Specific Oxysterols, such as 16beta-hydroxy-5alpha-cholestane-3,6-dione, from Natural Precursors
The targeted synthesis of specific oxysterols, which are oxidized derivatives of cholesterol, showcases the application of precise chemical strategies. An example is the synthesis of 16beta-hydroxy-5alpha-cholestane-3,6-dione, a cytotoxic oxysterol first isolated from the red alga Jania rubens. nih.govnih.gov A concise, six-step synthesis has been developed starting from the readily available natural precursor, diosgenin. nih.gov Key steps in this synthesis include the selective deoxygenation of a primary alcohol, oxidation using Pyridinium chlorochromate (PCC) to introduce the 3,6-ene-dione functionality, followed by catalytic hydrogenation and deprotection to yield the final 3,6-diketo steroid. nih.gov
Key Synthetic Steps for 16beta-hydroxy-5alpha-cholestane-3,6-dione
| Step | Reaction | Reagent(s) | Purpose | Reference |
|---|---|---|---|---|
| 1 | Selective deoxygenation | Et₃SiH, B(C₆F₅)₃ (catalytic) | Removal of a primary alcohol group. | nih.gov |
| 2 | Oxidation | PCC | Introduction of 3,6-ene-dione functionality. | nih.gov |
| 3 | Catalytic Hydrogenation | H₂, Catalyst | Saturation of double bonds. | nih.gov |
Multi-step Stereoselective Routes to Complex Cholestane Analogues (e.g., 5 alpha-(17R,20R)-14,15-secocholestane)
The synthesis of more complex analogues, such as secocholestanes where one of the rings has been opened, requires intricate multi-step routes. The synthesis of 5 alpha-(17R,20R)-14,15-secocholestane from cholesterol was achieved in 12 steps. nih.gov This synthesis involves creating a key intermediate, 5 alpha-cholest-14-en-3 beta-yl acetate. nih.gov This intermediate undergoes ozonization to cleave the double bond, followed by reduction, hydrolysis, and oxidation to form 5 alpha-14,15-secocholesta-3,14,15-trione. nih.gov A crucial step is the Clemmensen reduction of this trione, which yields 5 alpha-(17R,20R)-14,15-secocholest-15-ol. nih.gov The final target molecule is obtained after treating the alcohol with tosyl chloride and subsequent reduction with lithium aluminum hydride. nih.gov
Key Synthetic Steps for 5 alpha-(17R,20R)-14,15-secocholestane
| Starting Material | Intermediate | Key Reactions | Final Product | Reference |
|---|---|---|---|---|
| Cholesterol | 5 alpha-cholest-14-en-3 beta-yl acetate | Ozonization, Reduction, Hydrolysis, Oxidation | 5 alpha-14,15-secocholesta-3,14,15-trione | nih.gov |
Principles of Stereoselective Construction in Steroid Synthesis
The stereoselective construction of steroids is governed by several key principles. Modern synthetic methods provide powerful tools for achieving high levels of stereocontrol. Organocatalysis, for example, offers a one-step approach to building optically active steroids with high stereoselectivity. au.dk The reaction of (di)enals with cyclic dienophiles catalyzed by a TMS-protected prolinol can construct important 14-beta-steroids in high yields and excellent enantiomeric excess. au.dk
Other strategies involve the use of chiral starting materials to guide the stereochemistry of subsequent reactions. ubc.ca The stereocontrolled introduction of side chains is another critical aspect, with methods developed to control the stereochemistry at positions like C-20 and C-22. psu.edu Furthermore, specific reactions can be employed to construct fused ring systems with desired stereochemistry, such as the stereoselective construction of a steroid 5α,7α-oxymethylene derivative, which has been applied in the synthesis of other complex steroids. nih.gov These principles allow chemists to build complex, polycyclic steroid molecules with precise control over their three-dimensional architecture, which is essential for their function. oup.com
Biocatalytic Synthesis and Enzymatic Transformations of Cholestane Compounds
Biocatalysis offers a powerful and selective approach for the synthesis and modification of complex molecules like cholestane, often providing high regio- and stereoselectivity that can be challenging to achieve through traditional chemical methods. Enzymes, particularly from microbial sources, are widely employed to introduce functional groups at specific positions on the steroid nucleus.
A significant area of investigation is the enzymatic hydroxylation of the cholestane skeleton, which is a key step in the biosynthesis of bile acids and other important steroids. diva-portal.orguniprot.org Cytochrome P450 monooxygenases are a major class of enzymes involved in these transformations. diva-portal.orguniprot.org For instance, sterol 12α-hydroxylase (CYP8B1) is a cytochrome P450 enzyme that catalyzes the 12α-hydroxylation of 7α-hydroxy-4-cholesten-3-one, a key intermediate in cholic acid biosynthesis. uniprot.org Another crucial enzyme is sterol 27-hydroxylase (CYP27A1), a mitochondrial cytochrome P450 that introduces a hydroxyl group at the C-27 position of cholestane intermediates. diva-portal.org
The biosynthesis of cholic acid from cholesterol involves a series of enzymatic modifications to the cholestane ring system, including hydroxylations at various positions. nih.govnih.gov The pathway can proceed through intermediates like 5β-cholestane-3α,7α,12α-triol, which is further hydroxylated. nih.govnih.gov Deficiencies in these enzymatic pathways can lead to metabolic disorders, highlighting the specificity and importance of these biocatalytic transformations. nih.gov
Microbial transformations are also a valuable tool for producing cholestane derivatives. Various bacteria and fungi can be used as biocatalysts to perform specific enzymatic reactions on cholesterol and its derivatives to yield compounds like cholestenone. This approach is often favored for its environmentally friendly reaction conditions and high selectivity.
| Enzyme | Substrate(s) | Product(s) | Function |
| Sterol 12α-hydroxylase (CYP8B1) | 7α-hydroxy-4-cholesten-3-one | 7α,12α-dihydroxycholest-4-en-3-one | Bile acid biosynthesis uniprot.org |
| Sterol 27-hydroxylase (CYP27A1) | 5β-cholestane-3α,7α-diol, 5β-cholestane-3α,7α,12α-triol | 27-hydroxylated derivatives | Bile acid biosynthesis diva-portal.org |
| 5β-cholestane-3α,7α-diol 12α-hydroxylase | 5β-cholestane-3α,7α-diol, NADPH, O₂ | 5β-cholestane-3α,7α,12α-triol, NADP⁺, H₂O | Bile acid biosynthesis wikipedia.org |
Rational Derivatization for Enhanced Research Applications
The targeted chemical modification of the cholestane scaffold is crucial for developing molecular probes and tools to study various biological processes. By introducing specific functional groups or structural motifs, researchers can create derivatives with enhanced properties for spectroscopic analysis or for investigating reaction mechanisms.
The synthesis of functionalized cholestane derivatives is essential for detailed structural elucidation and for use as standards in analytical methods like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netmdpi.com
For instance, the synthesis of deuterated cholestane standards, such as 2,2,4,4,5,7,7-d7-cholestane, has been achieved from cholesterol. researchgate.net These labeled compounds are invaluable as internal standards for the accurate quantification of steranes in complex mixtures like petroleum samples. researchgate.net The synthesis involves a multi-step process that can be monitored and the final product characterized by mass spectrometry and NMR to confirm the position and extent of deuterium (B1214612) incorporation. researchgate.net
The introduction of functional groups that can be readily detected by spectroscopic methods is another common strategy. For example, the synthesis of 3β,6β-diacetoxy-5α-cholestan-5-ol has been reported, and its structure was unequivocally confirmed using high-resolution mass spectrometry (HRMS), Fourier-transform infrared (FT-IR) spectroscopy, and both ¹H and ¹³C NMR. mdpi.com Such well-characterized derivatives can then be used in studies such as investigating their interactions with proteins, where techniques like fluorescence spectroscopy can be employed. mdpi.com
Furthermore, the preparation of trimethylsilyl (B98337) (TMS) derivatives of cholestane-triols has been shown to be useful for their analysis by electron ionization mass spectrometry (EI-MS). nih.gov The fragmentation patterns of these derivatives in the mass spectrometer can provide valuable information about the stereochemistry of the hydroxyl groups on the cholestane ring system. nih.gov
| Derivative | Spectroscopic Application | Reference |
| 2,2,4,4,5,7,7-d7-cholestane | Internal standard for GC-MS analysis | researchgate.net |
| 3β,6β-diacetoxy-5α-cholestan-5-ol | Structural confirmation by HRMS, FT-IR, NMR; protein interaction studies by fluorescence spectroscopy | mdpi.com |
| Trimethylsilyl derivatives of cholestane-triols | Structural elucidation and stereochemical analysis by EI-MS | nih.gov |
Spiro-fused ring systems represent a unique and structurally complex class of organic compounds. The synthesis of spiro-fused cholestane derivatives is of interest for investigating reaction mechanisms and for creating novel molecular architectures with potential biological activity. nih.govontosight.ai
A notable example is the synthesis of 5α-cholestan-6-spiro-1',2',4'-triazolidine-3'-one from 5α-cholestan-6-one semicarbazone. nih.gov The reaction with hydrogen peroxide selectively affords the spiro-fused product. nih.gov The structural assignment of this compound was confirmed through elemental analysis and various spectroscopic techniques. nih.gov
Crucially, computational studies using the Hartree-Fock method have been employed to explore the reaction mechanism for the formation of this spiro-fused cholestane. nih.gov These theoretical calculations suggest that the reaction proceeds through the formation of two radical intermediates. nih.gov The analysis of frontier molecular orbitals (FMO), electrostatic potential, and spin electronic density provides a detailed understanding of the reaction pathway and the stability of the intermediates and the final product. nih.gov Such combined experimental and theoretical approaches are powerful tools for elucidating complex reaction mechanisms in steroid chemistry.
The synthesis of other spiro-fused steroid derivatives, such as those involving a tetrahydroquinoline moiety, has also been reported, highlighting the ongoing interest in this class of compounds for their potential pharmacological applications. nih.gov The development of diastereoselective methods for the synthesis of these complex structures is a key area of research. nih.gov
| Spiro-Fused System | Synthetic Precursor | Key Mechanistic Insight | Reference |
| 5α-cholestan-6-spiro-1',2',4'-triazolidine-3'-one | 5α-cholestan-6-one semicarbazone | Reaction proceeds through two radical intermediates, as suggested by computational studies. | nih.gov |
| Spiro-tetrahydroquinoline derivatives | Chalcone derivatives and 2-arylidene-1,3-indandiones | Plausible mechanism involves aza-Michael addition followed by intramolecular Michael addition. | nih.gov |
Geochemical and Environmental Biomarker Research of Cholestane, 5alpha,14beta,20s
Cholestane (B1235564) as a Geochemical Biomarker for Paleoenvironmental Reconstruction
The study of cholestane and its isomers, known as steranes in geochemistry, is fundamental to paleoenvironmental reconstruction. These saturated tetracyclic hydrocarbons are derived from the sterols of once-living organisms and are preserved in the geological record.
Application in Reconstructing Animal Evolution, particularly in Precambrian Earth History
The analysis of sterane assemblages, including cholestane, has been instrumental in deciphering the evolutionary timeline of animals, particularly during the Precambrian eon. The "molecular clock" of steranes provides a chemical signature of life that predates the earliest undisputed fossil evidence of animals. The discovery of C27 steranes, such as cholestane, in sedimentary rocks from the Cryogenian period has been interpreted as the earliest chemical evidence for animal life, pushing back the estimated origin of animals to a time before the end of the "Snowball Earth" glaciations. The relative abundance and distribution of different sterane isomers can also provide clues about the types of organisms present and the evolutionary diversification of eukaryotes.
Occurrence and Distribution in Diverse Geological Matrices
Cholestane, (5alpha,14beta,20S)-, along with its other stereoisomers, is found in a variety of geological settings. Its distribution provides critical information for petroleum exploration and understanding the depositional environments of sedimentary rocks.
Analysis in Petroleum Deposits and Hydrocarbon Source Rocks
Cholestane is a common constituent of crude oils and the source rocks from which they are generated. nih.gov The analysis of steranes in petroleum is a standard tool in the oil and gas industry for several purposes:
Oil-Source Rock Correlation: The specific distribution of steranes in a crude oil acts as a fingerprint that can be used to correlate it with its parent source rock. nih.gov This is crucial for understanding petroleum systems and identifying new exploration targets.
Depositional Environment Assessment: The relative abundance of different steranes (C27, C28, C29) can indicate the types of organic matter that contributed to the source rock. For instance, a high abundance of C27 steranes like cholestane is often associated with marine algae, while higher abundances of C29 steranes suggest a significant input from terrestrial plants.
Age Assessment: The presence or absence of certain steranes, and their ratios, can sometimes be used to infer the geological age of the source rock and the petroleum.
| Parameter | Indication |
| High C27 sterane (Cholestane) | Marine algal input |
| High C29 sterane | Terrestrial plant input |
Detection and Characterization in Sedimentary Records and Geological Samples
Beyond petroleum, cholestane and other steranes are detected and characterized in a wide range of sedimentary rocks, including shales, carbonates, and evaporites. Their presence in these rocks provides a direct window into the past biosphere and depositional conditions. The analysis is typically performed using gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual stereoisomers. The distribution of these isomers can reveal information about the original biological sources, the depositional environment (e.g., salinity, redox conditions), and the subsequent geological history of the sediment.
Influence of Diagenesis and Thermal Maturation on Cholestane Stereochemistry and Distribution
The stereochemistry and distribution of cholestane isomers are significantly altered by geological processes, specifically diagenesis (the changes occurring in sediments at low temperatures and pressures) and thermal maturation (the changes occurring as sediments are buried deeper and subjected to higher temperatures).
The biologically produced sterols typically have a specific stereochemistry. During diagenesis and catagenesis, this biological configuration is lost, leading to the formation of a complex mixture of isomers. dokumen.pub The (5alpha,14beta,20S)-cholestane is one of these geologically formed isomers.
The transformation of the biological (20R) configuration to the more stable geological (20S) configuration is a key indicator of thermal maturity. The ratio of the (20S) to (20R) isomers of C27 cholestane increases with increasing temperature and time, eventually reaching an equilibrium value. This ratio is a widely used parameter to assess the thermal maturity of source rocks and petroleum, indicating whether they have entered the "oil window" where hydrocarbon generation occurs.
Similarly, the initial biological 5α(H),14α(H),17α(H) configuration can isomerize to the more stable 5α(H),14β(H),17β(H) configuration. The (5alpha,14beta,20S)-cholestane is a product of these diagenetic and maturation processes. The relative amounts of these different isomers provide a powerful tool for geochemists to reconstruct the thermal history of a sedimentary basin.
| Isomer Ratio | Maturity Indication |
| Increasing (20S)/(20R) | Increasing thermal maturity |
| Presence of 14β(H),17β(H) isomers | Indicates geological maturation |
Alterations in Stereochemical Configurations with Increasing Maturity
The stereochemistry of cholestane molecules, the three-dimensional arrangement of their atoms, is a key tool for assessing the thermal maturity of sedimentary organic matter. csic.esscielo.org.mx Naturally occurring cholesterol, the precursor to cholestane, has a specific stereochemical configuration (3β-ol, 5α(H), 14α(H), 17α(H), 20R). wikipedia.org During the process of diagenesis, the conversion of cholesterol to cholestane, this initial stereochemistry is largely preserved. wikipedia.org However, with increasing burial depth and temperature, the molecule undergoes thermal alteration, leading to changes in its stereochemical configuration at several chiral centers. csic.eswikipedia.org
One of the most significant alterations occurs at the C-20 position, where the initial biological 'R' configuration isomerizes to the more thermally stable 'S' configuration. wikipedia.orgkirj.eeanu.edu.au This process of epimerization eventually leads to an equilibrium mixture of the 20R and 20S isomers. csic.es The ratio of these two isomers, specifically the C29-20S/(20S+20R) ratio, is a widely used and reliable parameter for determining the thermal maturity of source rocks and oils. kirj.eeanu.edu.au
Furthermore, the stereochemistry at the C-5 and C-14 positions also changes with increasing thermal stress. The original 5α(H), 14α(H) configuration can transform into the more stable 5α(H), 14β(H) and 5β(H), 14α(H) configurations. csic.eskirj.ee The formation of the 14β(H), 17β(H) isomers, including the (5alpha,14beta,20S)-cholestane isomer, is indicative of a higher level of thermal maturity. csic.es The presence and relative abundance of these various stereoisomers, therefore, provide a detailed record of the thermal history of the host rock.
Thermal Alteration Effects on Side-Chain Integrity
In addition to stereochemical changes, thermal alteration can also impact the integrity of the alkane side-chain attached at the C-17 position of the cholestane molecule. wikipedia.org While the core tetracyclic structure of cholestane is very stable, the side-chain is more susceptible to decomposition at elevated temperatures. wikipedia.org
Experimental studies have demonstrated that significant decomposition of the cholestane side-chain can occur under laboratory conditions simulating geological thermal stress. wikipedia.org This thermal cracking can lead to the formation of lower molecular weight steranes, such as pregnane (B1235032) (C21) and homopregnane (C22), through the cleavage of the bond between C-20 and C-22. researchgate.net The relative abundance of these short-chain steranes compared to the parent cholestane can serve as an indicator of high thermal maturity. researchgate.net
It is important to note that the rate of side-chain degradation is influenced by factors such as temperature and the presence of catalysts like clay minerals. researchgate.net Therefore, a comprehensive analysis of the entire sterane distribution, including both the parent molecules and their breakdown products, is necessary for an accurate assessment of thermal history. wikipedia.org
Identification and Geochemical Significance of Novel Cholestane Biomarkers
The study of cholestane and its derivatives has led to the identification of novel biomarkers that provide more specific information about past biological sources and depositional environments. Two such examples are 27-nor-24-methyl-5α-cholestane and 24-n-propyl-cholestane.
27-nor-24-methyl-5α-cholestane is a C29 sterane that has been identified in sedimentary rocks. While the precise biological precursor is still under investigation, its presence, along with other norcholestanes, can have implications for understanding the paleoenvironment. For instance, certain norcholestanes are considered maturity markers. mit.edu
24-n-Propyl-cholestane , a C30 sterane, is a significant biomarker primarily associated with marine environments. wikipedia.orgtamu.edu It is derived from 24-n-propylcholesterol, which is produced by certain types of marine algae, particularly those belonging to the class Pelagophyceae. researchgate.netwustl.edu Therefore, the presence of 24-n-propyl-cholestane in sedimentary rocks is a strong indicator of marine organic matter input and can be used to distinguish marine from lacustrine depositional settings. researchgate.net However, it's important to note that there have been observed hiatuses in the geological record of 24-n-propylcholestane, suggesting that its absence doesn't definitively rule out a marine environment. researchgate.net The ratio of 24-n-propylcholestane to its isomer, 24-isopropylcholestane, has also been used as a proxy to trace the presence of early animals like sponges. portlandpress.com
The table below summarizes the key characteristics of these novel biomarkers.
| Biomarker | Carbon Number | Geochemical Significance |
| 27-nor-24-methyl-5α-cholestane | C29 | Potential maturity marker. mit.edu |
| 24-n-Propyl-cholestane | C30 | Indicator of marine organic matter, specifically from pelagophyte algae. wikipedia.orgtamu.eduresearchgate.net Used to differentiate marine and lacustrine environments. researchgate.net |
Integration of Cholestane Biomarker Data with Other Proxies for Comprehensive Paleoenvironmental Assessment
To achieve a comprehensive understanding of past environments, data from cholestane biomarkers, including (5alpha,14beta,20S)-cholestane, must be integrated with a range of other geochemical and geological proxies. wikipedia.orgportlandpress.comresearchgate.net This multi-proxy approach provides a more robust and detailed reconstruction of paleoenvironmental conditions.
For instance, the abundance of cholestane relative to other biomarkers like hopanes (derived from bacteria) can indicate the relative contribution of eukaryotes versus prokaryotes to the total organic matter. nih.govnih.gov A high sterane/hopane ratio generally suggests a greater input from eukaryotic organisms. nih.govnih.gov
Furthermore, cholestane data can be combined with the analysis of other specific biomarkers to refine paleoenvironmental interpretations. The presence of 24-n-propylcholestane alongside cholestane strengthens the evidence for a marine depositional setting. researchgate.net Similarly, the co-occurrence of cholestane with biomarkers indicative of specific algal groups or terrestrial plants can help to build a more complete picture of the ancient ecosystem. wikipedia.orgscirp.org
Isotopic analysis of individual biomarkers, including cholestane, provides another layer of information. The stable carbon isotopic composition (δ13C) of cholestane can offer insights into the carbon cycling and primary productivity of the ancient environment. nih.gov
By integrating these various lines of evidence, geochemists can move beyond simple interpretations and develop nuanced models of past environments, including factors such as water column stratification, oxygen levels, and the structure of ancient food webs. wikipedia.orgportlandpress.comresearchgate.net
Advanced Analytical Methodologies in Cholestane Research
Spectroscopic Characterization for Structural Elucidation and Quantification
X-ray Crystallography for Definitive Absolute Stereochemistry Determination
X-ray crystallography stands as the unequivocal method for the determination of the absolute configuration of chiral molecules, including complex steroids like cholestane (B1235564). iucr.orgnih.gov This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise spatial arrangement of atoms to be determined. The determination of the absolute structure of an enantiopure molecular crystal can be used to establish the absolute configuration of its constituent molecules. researchgate.net
For instance, the crystal structure of 5alpha-cholestan-3-one (B1202042), a related derivative, has been determined. The analysis of its diffraction pattern allows for the establishment of its unit cell parameters and the conformation of its steroid backbone. Although this is not the specific isomer of interest, the methodology remains the same. A high-quality single crystal of the target compound, in this case (5alpha,14beta,20S)-cholestane, would be subjected to X-ray diffraction. The resulting diffraction data would be used to solve the crystal structure, revealing the precise arrangement of its atoms and thus its absolute stereochemistry.
The table below presents typical crystallographic parameters that would be determined in such an analysis, illustrated with data for a cholestane derivative to provide context.
| Crystallographic Parameter | Illustrative Value (for a cholestane derivative) | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P21 | Defines the symmetry elements within the unit cell. |
| a (Å) | 11.385 | The lengths of the unit cell edges. |
| b (Å) | 10.903 | |
| c (Å) | 19.510 | |
| β (°) | 104.29 | The angle between the a and c axes in a monoclinic system. |
| Volume (ų) | 2345.7 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
Note: The values presented are for illustrative purposes based on a known cholestane derivative and are not the specific data for (5alpha,14beta,20S)-cholestane.
Application of Reference and Internal Standards in Quantitative Analytical Methods
In quantitative analytical chemistry, reference and internal standards are crucial for achieving accurate and reproducible results. This is particularly true in the analysis of complex biological and geological samples where cholestane and its derivatives are often found.
Reference Standards are highly purified compounds used to calibrate analytical instruments and to identify and quantify the analyte in a sample. A certified reference material (CRM) of a cholestane isomer, for example, would be used to create a calibration curve, allowing for the determination of the concentration of that isomer in an unknown sample.
Internal Standards are compounds added to a sample in a known concentration to aid in the quantification of the analyte. The internal standard should be chemically similar to the analyte but distinguishable by the analytical method. It is used to correct for the loss of analyte during sample preparation and analysis. For the analysis of sterols, various cholestane isomers and related compounds have been employed as internal standards.
The selection of an appropriate internal standard is critical and should meet several criteria:
It should not be naturally present in the sample.
It should have similar chemical and physical properties to the analyte.
It should elute close to the analyte of interest in chromatographic methods but be well-resolved from it.
It should have a similar response to the detector as the analyte.
The following table provides examples of cholestane and related compounds used as reference and internal standards in various analytical applications.
| Compound | Application | Analytical Technique(s) | Role |
|---|---|---|---|
| 5α-Cholestane | Analysis of cholesterol and other sterols | Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS) | Internal Standard |
| 5β-Cholestan-3α-ol | Analysis of sterols in serum | High-Performance Liquid Chromatography (HPLC) | Internal Standard |
| 19-Hydroxycholesterol | Quantitative determination of various sterols | Gas Chromatography (GC) | Internal Standard |
| 5α-Cholestane (Certified Reference Material) | General sterol analysis | Various | Reference Standard |
Mechanistic Investigations and Theoretical Studies on Cholestane, 5alpha,14beta,20s
Computational Chemistry Approaches for Understanding Cholestane (B1235564) Systems
Computational chemistry serves as a powerful lens through which the intricate world of molecular structure, energetics, and reactivity can be explored. For complex molecules like cholestane and its isomers, these methods provide insights that are often difficult to obtain through experimental means alone.
Quantum Mechanical (QM) Calculations (e.g., Hartree-Fock, Density Functional Theory) for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic environment of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are routinely employed to predict molecular geometries, electronic properties, and the course of chemical reactions.
Hartree-Fock (HF) Theory: This ab initio method approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, it neglects electron correlation, which can be a limitation for accurately predicting certain properties. Nevertheless, HF can provide valuable initial geometric optimizations and insights into electronic structure. nih.gov
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a functional of the electron density. wikipedia.org Various exchange-correlation functionals are used within DFT to approximate the complex electron-electron interactions. aps.org
For a molecule like Cholestane, (5alpha,14beta,20S)-, DFT calculations can be used to determine key electronic parameters that govern its reactivity. The table below illustrates the types of data that can be generated from such calculations, using hypothetical values for the specified isomer based on general trends observed for related steroidal systems.
| Parameter | Description | Hypothetical Value for Cholestane, (5alpha,14beta,20S)- |
|---|---|---|
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | -1182.5 Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | -7.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | +1.5 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical stability. A larger gap implies higher stability. | 8.7 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 0.3 Debye |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While QM methods provide detailed electronic information about a static structure, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. lambris.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time. psu.edu This is particularly valuable for flexible molecules like cholestane, where conformational changes can be significant.
For Cholestane, (5alpha,14beta,20S)-, MD simulations can be employed to:
Explore the accessible conformational space of the steroid backbone and the flexible side chain.
Determine the relative populations of different conformers at a given temperature.
Study the dynamics of intermolecular interactions with other molecules, such as solvents or biological receptors. lambris.com
The results of MD simulations can reveal the most stable conformations and the energy barriers between them, offering a deeper understanding of the molecule's dynamic behavior.
Elucidation of Reaction Mechanisms Involving Cholestane Frameworks
Understanding the step-by-step process of a chemical reaction is a central goal of organic chemistry. For complex molecules like cholestanes, a combination of experimental and theoretical methods is often required to elucidate reaction mechanisms.
Studies on Radical Intermediates in Cholestane Transformations
Reactions involving radical intermediates are common in steroid chemistry. Theoretical calculations can be particularly insightful in studying these highly reactive species. For instance, in a hypothetical radical-based transformation of Cholestane, (5alpha,14beta,20S)-, computational methods could be used to:
Calculate the relative energies of different possible radical intermediates to determine the most likely pathway.
Analyze the spin density distribution to identify the location of the unpaired electron, which is the center of reactivity.
Model the transition states for the formation and subsequent reactions of the radical intermediates.
In one study on the reaction of 5alpha-cholestan-6-one semicarbazone, the formation of two radical intermediates was proposed and supported by Hartree-Fock calculations. ontosight.ai
Application of Frontier Molecular Orbital (FMO) Theory and Electrostatic Potential Analysis to Reaction Pathways
Frontier Molecular Orbital (FMO) Theory: Developed by Kenichi Fukui, FMO theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of the other. nih.gov The energy and symmetry of these frontier orbitals are key to understanding whether a reaction is favorable. For instance, in a hypothetical reaction of Cholestane, (5alpha,14beta,20S)-, the shape and energy of its HOMO and LUMO would be analyzed to predict its reactivity towards various reagents. ontosight.ai
Electrostatic Potential (ESP) Analysis: An ESP map provides a visual representation of the charge distribution on the surface of a molecule. aps.org Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. For Cholestane, (5alpha,14beta,20S)-, which is a largely nonpolar hydrocarbon, the ESP map would show subtle variations in potential that could guide weak intermolecular interactions or the approach of a reactant.
Biological Activity and Molecular Interactions of 5alpha,14beta,20s Cholestane and Derivatives Academic Research Focus
Role in Cellular Membrane Structural Dynamics
Influence on Membrane Fluidity and PermeabilityCholestane derivatives, most notably cholesterol, are crucial modulators of cellular membrane fluidity and permeability.ontosight.aiCholesterol inserts into the lipid bilayer of cell membranes, where its rigid, planar steroid nucleus interacts with the hydrocarbon chains of phospholipids.labxchange.orgThis interaction has a dual regulatory effect: at high temperatures, it restricts the movement of fatty acid chains, thereby decreasing membrane fluidity and maintaining membrane integrity.labxchange.orgConversely, at low temperatures, it disrupts the tight packing of saturated fatty acids, preventing the membrane from becoming overly rigid and increasing fluidity.labxchange.orgwalshmedicalmedia.com
Furthermore, cholesterol's presence in the membrane reduces its permeability to small, water-soluble molecules by filling the gaps between phospholipid molecules. This ensures the cell can maintain its internal environment. Molecular dynamics simulations have shown that increasing concentrations of cholesterol decrease the permeability of membranes to molecules like oxygen. nih.gov
Table 1: Effect of Cholesterol on Membrane Properties
| Property | Effect of Cholesterol | Mechanism |
|---|---|---|
| Fluidity (High Temp) | Decreases | Restricts phospholipid fatty acid chain movement. labxchange.org |
| Fluidity (Low Temp) | Increases | Disrupts tight packing of fatty acid chains. labxchange.org |
| Permeability | Decreases | Fills spaces between phospholipids. |
Interplay with Steroid Hormone Systems
Function as a Steroid Backbone Precursor in Hormone Synthesis PathwaysThe cholestane (B1235564) structure is the fundamental backbone of all steroid hormones in vertebrates.ontosight.ainih.govCholesterol, a C27 steroid, is the primary precursor from which all other steroid hormones are synthesized.genome.jpThe process begins with the enzymatic cleavage of cholesterol's side chain by the cholesterol side-chain cleavage enzyme (CYP11A1) to produce pregnenolone, a C21 steroid.genome.jp
From pregnenolone, a cascade of enzymatic reactions leads to the production of all major classes of steroid hormones:
Progestogens (e.g., Progesterone)
Glucocorticoids (e.g., Cortisol), which regulate metabolism and stress response.
Mineralocorticoids (e.g., Aldosterone), which control water and salt balance.
Androgens (e.g., Testosterone), the male sex hormones.
Estrogens (e.g., Estradiol), the female sex hormones. genome.jp
The specific stereochemistry of the cholestane ring system is critical for these transformations.
Molecular Receptor Binding Studies and Modulation of Gene ExpressionSteroid hormones exert their effects by binding to specific intracellular receptor proteins (e.g., estrogen receptors, androgen receptors). This binding event typically induces a conformational change in the receptor, which then translocates to the nucleus, binds to specific DNA sequences called hormone response elements (HREs), and modulates the expression of target genes.nih.gov
The precise fit between a steroid and its receptor is highly dependent on the steroid's three-dimensional shape. For instance, studies on neurosteroid analogues show that subtle changes to the steroid backbone or its functional groups can dramatically alter binding affinity and efficacy at receptors like the GABA-A receptor. researchgate.net Furthermore, oxysterols, which are oxidized derivatives of cholesterol, can act as ligands for specific receptors and have been shown to modulate the expression of genes involved in cholesterol metabolism and signaling pathways. arvojournals.org
Enzyme Modulation and Regulation of Metabolic Pathways
The biosynthesis and metabolism of steroids are tightly regulated by a host of enzymes, primarily from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families. nih.gov The cholestane skeleton and its various derivatives serve as substrates for these enzymes. For example, research has shown the enzymatic conversion of 5alpha-cholesta-7,14-dien-3beta-ol to an intermediate in the cholesterol biosynthesis pathway by enzymes in rat liver microsomes. nih.gov Derivatives like 5alpha-cholestan-3-one (B1202042) are used as tools in biochemical studies to investigate the activity of enzymes involved in steroid metabolism. smolecule.com The stereochemistry of the steroid nucleus is a key determinant of enzyme recognition and catalytic activity.
Inhibition of Enzymes Implicated in Sterol Biosynthesis
Research into the biological effects of cholestane derivatives has revealed that specific structural features, notably the presence of a 14beta-configuration and oxygenation, can lead to potent inhibition of key enzymes in the sterol biosynthesis pathway. This pathway is critical for producing cholesterol and other essential sterols.
A significant body of research has focused on the inhibitory effects of 15-oxygenated sterols. Studies have demonstrated that compounds such as 5alpha,14beta-cholest-7-en-3beta,15beta-diol and 5alpha,14beta-cholest-7-en-3beta,15alpha-diol are potent inhibitors of sterol synthesis. nih.gov These compounds have been shown to significantly reduce the activity of HMG-CoA reductase, a rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov The concentration of these derivatives required to achieve a 50% reduction in sterol synthesis is often comparable to the concentration needed for a 50% reduction in HMG-CoA reductase activity, highlighting this enzyme as a primary target. nih.gov
Further investigations into the structure-activity relationship have been conducted. For example, the synthesis and biological evaluation of 3beta-Hydroxy-5alpha,14beta-cholestan-15-one , a 14beta-epimer of a known inhibitor, have been reported. nih.gov These studies are crucial for understanding how the stereochemistry at the C/D ring junction, a key feature of (5alpha,14beta,20S)-Cholestane, influences inhibitory potential. The preparation of these analogs often involves complex synthetic routes, such as the hydroboration of cholestene precursors to introduce the desired stereochemistry at the 14 and 15 positions. nih.gov
Examination of Molecular-Level Effects on Cholesterol Metabolism
One of the most well-studied analogs, 5alpha-Cholest-8(14)-en-3beta-ol-15-one , has demonstrated significant hypocholesterolemic action in animal models. nih.gov Oral administration of this 15-ketosterol has been shown to decrease total serum cholesterol levels. nih.gov A key finding from this research is the alteration of cholesterol distribution within lipoproteins. The compound was observed to decrease low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol while increasing the percentage of cholesterol associated with high-density lipoprotein (HDL). nih.gov This shift in lipoprotein cholesterol distribution is considered a beneficial outcome in the context of cardiovascular health.
The molecular mechanisms underlying these effects are rooted in the regulation of enzymes like HMG-CoA reductase. The finding that 14alpha-hydroxymethyl sterols, which are structurally related to intermediates in cholesterol biosynthesis, are potent inhibitors of this enzyme suggests a potential feedback regulation mechanism. nih.gov It raises the possibility that naturally occurring oxygenated sterol precursors of cholesterol may play a role in modulating cholesterol synthesis.
Interactions with Microbial Systems and Metabolite Studies
The structural diversity of cholestane derivatives also extends to their interactions with microbial life, with some exhibiting notable antifungal properties. The microbial metabolism of these compounds is also a subject of scientific inquiry.
Research into Microbial Metabolism of Cholestane Derivatives
While specific studies on the microbial metabolism of (5alpha,14beta,20S)-Cholestane are not prominent in the available literature, research on the broader metabolism of sterols by microorganisms provides a foundational understanding. Microorganisms possess a wide array of enzymes capable of modifying the steroid nucleus, including hydroxylation, oxidation, and side-chain cleavage. These metabolic transformations are key in both the degradation of sterols and the production of novel, biologically active steroid derivatives.
Investigation of Antifungal Mechanisms Involving Cholestane Compounds
Synthetic modifications of the cholestane scaffold have yielded derivatives with promising antifungal activities. Research in this area has explored the development of novel antifungal agents by functionalizing the cholestane structure. nih.gov For instance, the synthesis of 2,3-functionalized cholestane derivatives has been reported, with these compounds demonstrating preliminary antifungal activity against various fungal species. nih.gov
The investigation into the antifungal properties of steroidal compounds is not limited to synthetic derivatives. Naturally occurring sterols from fungi, such as ergosterol (B1671047) derivatives, have also been a source of new antifungal leads. One such study isolated a new sterol, 3beta,5alpha,9alpha,14beta-tetrahydroxy-(22E)-ergosta-7,22-dien-6-one , from a fungus, which exhibited antifungal activity. researchgate.net Although this compound belongs to the ergostane (B1235598) class, the presence of the 14beta-hydroxy group highlights the potential importance of this specific stereochemical feature for antifungal action. The mechanisms of action for many of these steroidal antifungal agents are still under investigation but may involve disruption of the fungal cell membrane, where endogenous sterols like ergosterol play a crucial role.
Future Research Directions and Emerging Applications in Academic Contexts
Development of Novel Cholestane-Based Molecular Probes for Biochemical Research
The development of sophisticated molecular probes is crucial for unraveling complex biological processes. Cholestane (B1235564) derivatives, due to their intrinsic relationship with cholesterol, are prime candidates for designing probes to investigate lipid behavior in cellular environments. d-nb.info
Fluorescent Probes for Live-Cell Imaging:
Researchers are actively designing and synthesizing novel fluorescent cholesteryl probes. d-nb.info These probes often feature a modular design, allowing for the systematic variation of linkers and head groups to fine-tune their properties. d-nb.info By attaching fluorophores like 1,8-phthalimide, nitrobenzoxadiazole (NBD), or boron dipyrromethene (BODIPY) to the cholestane backbone, scientists can create tools to visualize cholesterol trafficking and distribution within live cells. d-nb.info These probes have shown promise in targeting specific organelles such as lysosomes and lipid droplets, providing insights into cellular membrane dynamics and cholesterol-related processes. d-nb.infofau.edu The development of these tools is critical for understanding diseases linked to lipid imbalances, such as Alzheimer's disease. fau.edu
| Fluorophore | Key Characteristics | Common Applications |
|---|---|---|
| 1,8-Phthalimide | Solvatochromic (fluorescence properties change with solvent polarity) | Sensing changes in the lipid environment |
| Nitrobenzoxadiazole (NBD) | Environment-sensitive, smaller size | Studying lipid trafficking and membrane dynamics |
| Boron Dipyrromethene (BODIPY) | Bright fluorescence, photostable | High-resolution imaging of cholesterol distribution |
Probes for Studying Drug Delivery:
Cholesterol-based compounds are also being investigated for their potential in drug delivery systems. mdpi.com Liposomes containing functionalized cholestane derivatives can be designed to target specific cells or tissues. For instance, mannose 6-phosphate (M6P)-functionalized cholesterol has been incorporated into liposomes to target lysosomes, which could be a promising strategy for enzyme replacement therapy and cancer treatment. mdpi.com
Advanced Synthetic Strategies for Accessing Stereochemically Complex Cholestane Derivatives
The synthesis of cholestane derivatives with specific stereochemistry presents a significant challenge to organic chemists. The development of advanced synthetic strategies is crucial for accessing these complex molecules for further study. nih.gov
Key Synthetic Approaches:
Stereoselective Reactions: Researchers are exploring various stereoselective reactions to control the configuration of the cholestane core and its side chains. This includes the use of chiral catalysts and reagents to achieve high levels of stereocontrol.
Functionalization of the Cholestane Skeleton: Introducing functional groups at specific positions on the cholestane skeleton can significantly alter its biological activity. nih.gov Methods for the selective functionalization of the A and B rings are of particular interest. nih.gov
Synthesis from Precursors: The synthesis of complex cholestane derivatives often starts from readily available precursors like cholesterol or lithocholic acid. nih.govgoogle.com For example, the synthesis of 15-oxygenated 5alpha,14beta-cholest-7-en-3beta-ol derivatives has been achieved through the treatment of a 3beta-benzoyloxy-14alpha,15alpha-epoxy-5alpha-cholest-7-ene with boron trifluoride-etherate, which induces a rearrangement to the unnatural 14beta configuration. nih.gov
The ability to synthesize a diverse library of cholestane derivatives with precise stereochemical control is essential for structure-activity relationship (SAR) studies, which aim to understand how the three-dimensional structure of a molecule influences its biological function. nih.gov
Integration of Multi-Omics Data with Cholestane Biomarker Studies for Enhanced Paleoenvironmental Interpretation
Cholestane and its derivatives are valuable biomarkers in paleoenvironmental studies, providing insights into past ecosystems and the evolution of life. wikipedia.orgsmu-ogl.com The integration of these biomarker data with other "omics" data is a powerful approach for a more comprehensive understanding of ancient environments. curtin.edu.au
The Role of Cholestane as a Biomarker:
Cholestane is a diagenetic product of cholesterol, a sterol primarily produced by animals. wikipedia.org Its presence in geological samples is often interpreted as an indicator of past animal life. wikipedia.orgsmu-ogl.com However, some non-animal organisms, such as rhodophytes and land plants, also produce cholesterol, albeit in smaller amounts. wikipedia.org The stereochemistry of cholestane can provide further information, with changes in the natural isomer often indicating thermal maturation or microbial alteration. wikipedia.org
Multi-Omics Integration:
The integration of biomarker data with other omics datasets, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a more holistic view of past environments. curtin.edu.aunih.govresearchgate.net This approach, often referred to as precision environmental health, can help to: nih.gov
Refine Paleoenvironmental Reconstructions: By combining biomarker data with information about the genetic potential and metabolic activity of ancient organisms, scientists can develop more detailed and accurate reconstructions of past ecosystems. nih.gov
Identify Novel Biomarkers: The analysis of multi-omics data can lead to the discovery of new biomarkers that can be used to trace specific organisms or environmental conditions. plos.orgresearchgate.net
Understand Diagenetic Processes: Integrating different data types can help to better understand the processes that alter organic matter over geological time.
For example, studies of dinoflagellate fossils have used biomarker data, including the presence of dinosteranes (4-methyl-24-ethylcholestane), in conjunction with morphological and molecular data to understand the evolution of this important group of marine protists. ifremer.fr
Computational Design and Predictive Modeling for Cholestane-Based Chemical Systems
Computational methods are increasingly being used to design and predict the properties of cholestane-based chemical systems. nih.gov These approaches can accelerate the discovery of new molecules with desired functionalities and provide insights into their behavior at the molecular level. mdpi.com
Key Computational Techniques:
Molecular Docking: This technique is used to predict the binding affinity and mode of interaction between a cholestane derivative and a biological target, such as a protein or enzyme. mdpi.com It is a valuable tool in drug discovery for identifying potential therapeutic agents. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of cholestane derivatives in different environments, such as in a lipid bilayer. d-nb.inforesearchgate.net This can provide insights into how these molecules affect membrane properties and interact with other membrane components. d-nb.info
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity. bohrium.com These models can be used to predict the activity of new cholestane derivatives and to guide the design of more potent compounds. bohrium.com
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method that can be used to calculate the electronic structure and properties of molecules. mdpi.com It can provide insights into the reactivity and stability of cholestane derivatives. mdpi.com
These computational tools are being used to design novel cholestane-based compounds for a variety of applications, including as antivirals and as modulators of biological pathways. nih.gov
Exploration of Undiscovered Biological Roles and Intermolecular Interactions
While much is known about the role of cholesterol in biological systems, the specific functions of its many stereoisomers, including (5alpha,14beta,20S)-cholestane, are less well understood. researchgate.net Future research will focus on exploring the undiscovered biological roles and intermolecular interactions of these unique molecules.
Potential Areas of Investigation:
Membrane Interactions: The stereochemistry of cholestane derivatives can significantly influence their interactions with lipid membranes. mdpi.com Studies have shown that the configuration of the hydroxyl group at the C3 position is crucial for chiral recognition and for modulating membrane fluidity. mdpi.com Further research is needed to understand how the specific stereochemistry of (5alpha,14beta,20S)-cholestane affects its behavior in different membrane environments.
Protein Binding: Cholestane derivatives can bind to a variety of proteins, including receptors and enzymes. mdpi.com The stereochemistry of the cholestane molecule can have a profound effect on its binding affinity and selectivity. mdpi.com Identifying the protein targets of (5alpha,14beta,20S)-cholestane could reveal new biological pathways and therapeutic targets.
Intermolecular Interactions: The self-assembly of cholestane derivatives is driven by a variety of non-covalent interactions, including van der Waals forces, electrostatic interactions, and hydrogen bonding. ed.ac.ukresearchgate.net Understanding these interactions is crucial for designing new materials with specific properties, such as organogels. researchgate.net
Q & A
Q. What experimental protocols are recommended for synthesizing (5α,14β,20S)-cholestane with high stereochemical purity?
Stereochemical control is critical for synthesizing (5α,14β,20S)-cholestane. A common approach involves:
- Chiral starting materials : Use sterols like cholesterol as precursors, leveraging enzymatic or chemical modifications to retain the desired stereochemistry .
- Catalytic hydrogenation : Employ palladium or platinum catalysts under controlled pressure to reduce double bonds while preserving stereocenters .
- Chromatographic purification : Utilize reverse-phase HPLC or silica gel chromatography to isolate isomers, with NMR (¹H and ¹³C) and polarimetry to confirm purity .
Key Physical Properties (for validation) :
| Property | Value |
|---|---|
| Melting Point | 78–80°C |
| Boiling Point | 440.9°C (760 mmHg) |
| Density | 0.91 g/cm³ |
| Flash Point | 210.3°C |
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of (5α,14β,20S)-cholestane?
Discrepancies often arise from impurities or isotopic variations. Methodological steps include:
- Recrystallization : Purify samples using solvent systems like hexane/ethyl acetate to remove lipid contaminants .
- Isotopic analysis : Compare deuterated analogs (e.g., cholestane-d₆) to assess isotopic effects on thermal properties .
- Collaborative validation : Cross-check data with independent labs using standardized protocols (e.g., IUPAC guidelines) .
Advanced Research Questions
Q. What advanced spectroscopic techniques are suitable for probing the dynamic behavior of (5α,14β,20S)-cholestane in lipid membranes?
- Two-photon fluorescence spectroscopy : Enables high-resolution imaging of cholestane’s interaction with lipid bilayers, particularly its role in membrane rigidity .
- Solid-state NMR : Use ²H-labeled cholestane to study orientation and mobility in phospholipid membranes .
- Time-resolved FTIR : Track conformational changes (e.g., C-20 epimerization) under varying pH or temperature conditions .
Q. How can isotopic labeling strategies enhance metabolic tracking of (5α,14β,20S)-cholestane in biological systems?
- Deuterium labeling : Synthesize cholestane-d₄ or d₆ derivatives for LC-MS/MS quantification in tissue samples .
- ¹³C-labeled analogs : Use in tracer studies to map metabolic pathways, such as bile acid synthesis in hepatocytes .
- Safety considerations : Handle deuterated compounds in fume hoods to minimize inhalation risks .
Q. What methodologies address contradictions in the reported bioactivity of cholestane derivatives across studies?
- Dose-response standardization : Use in vitro assays (e.g., cell viability tests) with controlled solvent systems (e.g., DMSO ≤0.1%) to avoid solvent interference .
- Structural analogs : Compare (5α,14β,20S)-cholestane with 24-ethylcholestane isomers to isolate structure-activity relationships .
- Meta-analysis : Apply Cochrane Review principles to systematically evaluate conflicting data, prioritizing studies with rigorous controls .
Q. How should researchers design experiments to study the ecological role of (5α,14β,20S)-cholestane in plant systems?
- Natural source extraction : Isolate cholestane triols from tomato plants (Lycopersicon esculentum) using methanol/chloroform extraction and column chromatography .
- Gene knockout models : Use CRISPR-Cas9 to silence biosynthetic enzymes (e.g., cytochrome P450s) and assess phenotypic changes .
- Environmental stress tests : Expose plants to UV radiation or pathogens to study cholestane’s antioxidant role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
